Tert-butyl 7-hydroxyheptanoate

Description

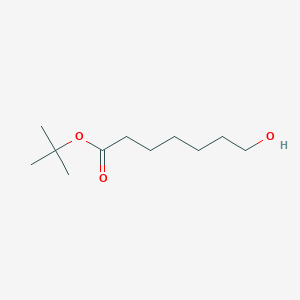

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-hydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTFZBMGJHDRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86013-78-7 | |

| Record name | tert-butyl 7-hydroxyheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 7-hydroxyheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-hydroxyheptanoate is a bifunctional aliphatic linker molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group at one end and a tert-butyl protected carboxylic acid at the other, makes it a versatile building block for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates.[1][2][3][4][5][6][7][][9] The seven-carbon chain provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₃ | [10] |

| Molecular Weight | 202.29 g/mol | [10] |

| CAS Number | 86013-78-7 | [10] |

| Appearance | Liquid | [10] |

| Storage Temperature | 4°C | [10] |

| Purity (Typical) | >95% | [10] |

Synthesis of this compound

While various proprietary methods exist for the synthesis of this compound, a common and straightforward approach involves the esterification of 7-hydroxyheptanoic acid with tert-butanol (B103910) under acidic conditions. Below is a representative experimental protocol.

Experimental Protocol: Esterification of 7-Hydroxyheptanoic Acid

Materials:

-

7-Hydroxyheptanoic acid

-

Tert-butanol

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Safety Precautions: DCC is a potent allergen and should be handled with appropriate personal protective equipment. All procedures should be carried out in a well-ventilated fume hood.

Spectroscopic Data (Predicted)

Disclaimer: The following spectral data is predicted based on the known chemical structure and typical values for the functional groups present. Actual experimental values may vary.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.64 | t, J = 6.6 Hz | 2H | -CH₂-OH |

| 2.20 | t, J = 7.5 Hz | 2H | -CH₂-COO- |

| 1.68 - 1.52 | m | 4H | -CH₂-CH₂-OH, -CH₂-CH₂-COO- |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 1.42 - 1.30 | m | 4H | -CH₂-CH₂-CH₂- |

| 1.25 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O |

| 80.3 | -C(CH₃)₃ |

| 62.8 | -CH₂-OH |

| 35.4 | -CH₂-COO- |

| 32.5 | -CH₂-CH₂-OH |

| 28.1 | -C(CH₃)₃ |

| 28.9 | Alkyl CH₂ |

| 25.6 | Alkyl CH₂ |

| 24.9 | Alkyl CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2935, 2860 | Strong | C-H stretch (aliphatic) |

| 1730 | Strong | C=O stretch (ester)[11][12] |

| 1250, 1150 | Strong | C-O stretch (ester)[11][12] |

Applications in Drug Development

This compound serves as a valuable bifunctional linker in the synthesis of various drug candidates and chemical biology tools.[1] Its key features are the orthogonal protecting groups—the hydroxyl group can be derivatized while the tert-butyl ester remains intact, and vice versa. The tert-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid for further conjugation.[7]

The primary application of this linker is in the construction of PROTACs.[3][4][5][6][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the POI-binding ligand and the E3 ligase ligand.[4][5] The flexible seven-carbon chain of this compound can be an optimal spacer for inducing the formation of a productive ternary complex.[4]

Representative Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.

Signaling Pathways and Logical Relationships

As a synthetic linker, this compound does not have its own signaling pathway. Its role is to connect two active moieties, and the biological effect of the resulting conjugate is determined by these moieties. The logical relationship in its application, for instance in a PROTAC, is to facilitate the interaction between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Conclusion

This compound is a key building block in modern drug discovery, offering a flexible and versatile platform for the synthesis of bifunctional molecules. Its straightforward synthesis and orthogonal protecting groups make it an attractive choice for researchers developing targeted therapies such as PROTACs. A thorough understanding of its properties and applications is essential for its effective utilization in the design and synthesis of next-generation therapeutics.

References

- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Linkers in Chemical Biology [bldpharm.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. This compound, 86013-78-7 | BroadPharm [broadpharm.com]

- 9. WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

In-Depth Technical Guide: Tert-butyl 7-hydroxyheptanoate

CAS Number: 86013-78-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-hydroxyheptanoate, a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex bioactive molecules.

Chemical and Physical Properties

This compound is a versatile aliphatic linker possessing two key functional groups: a terminal hydroxyl group and a tert-butyl protected carboxylic acid.[1][2] This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step synthetic pathways.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but readily cleaved under acidic conditions to liberate the free carboxylic acid.[1][2] The primary hydroxyl group offers a reactive handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, or for conjugation to other molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 86013-78-7 | [3] |

| Molecular Formula | C₁₁H₂₂O₃ | [3] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Conditions | -20°C for long-term storage | [1] |

Synthesis of this compound

Representative Experimental Protocol: Acid-Catalyzed Esterification of 7-Hydroxyheptanoic Acid

This protocol is a representative method and may require optimization.

Materials:

-

7-Hydroxyheptanoic acid

-

Isobutylene (B52900) (liquefied gas)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous dichloromethane (B109758) (or other suitable inert solvent)

-

Pressurized reaction vessel (e.g., a sealed tube or autoclave)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Addition of Reagents: Carefully add a catalytic amount of a strong acid (e.g., 0.05 equivalents of concentrated sulfuric acid). While maintaining the low temperature, condense a molar excess of isobutylene (typically 2-5 equivalents) into the reaction vessel.

-

Reaction: Securely seal the reaction vessel and allow it to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

-

Workup: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Table 2: Summary of a Representative Synthesis of this compound

| Step | Description | Key Parameters |

| 1 | Esterification | 7-Hydroxyheptanoic acid, excess isobutylene, catalytic strong acid |

| 2 | Reaction Conditions | -78 °C to room temperature, 12-24 hours, pressurized vessel |

| 3 | Workup | Quenching with NaHCO₃, extraction with dichloromethane |

| 4 | Purification | Silica gel column chromatography (Hexanes/Ethyl Acetate) |

Applications in Drug Development and Research

The primary application of this compound is as a heterobifunctional linker in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[4][] PROTACs are novel therapeutic agents that induce the degradation of specific target proteins.[6]

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker's length, flexibility, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[]

This compound provides a flexible aliphatic chain that can be readily incorporated into a PROTAC linker. The hydroxyl group can be derivatized to attach to one of the ligands, while the protected carboxylic acid can be deprotected and coupled to the other ligand.

Representative Experimental Protocol: Incorporation into a PROTAC Linker

This protocol outlines a general strategy for using this compound to link two hypothetical molecules, "Ligand-NH₂" and "Ligand-OH".

Materials:

-

This compound

-

Ligand-NH₂ (a molecule with a primary amine)

-

Ligand-OH (a molecule with a hydroxyl group)

-

Mesyl chloride or Tosyl chloride

-

Triethylamine (B128534) or other non-nucleophilic base

-

Trifluoroacetic acid (TFA)

-

HATU or other peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvents (DCM, DMF)

Procedure:

-

Activation of the Hydroxyl Group: Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C. Add mesyl chloride (1.1 equivalents) dropwise and stir the reaction for 1-2 hours, monitoring by TLC. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 7-(methylsulfonyloxy)heptanoate.

-

Coupling with Ligand-OH (Williamson Ether Synthesis): Dissolve Ligand-OH (1 equivalent) and a strong base such as sodium hydride (1.1 equivalents) in anhydrous DMF. Stir for 30 minutes at room temperature. Add a solution of tert-butyl 7-(methylsulfonyloxy)heptanoate (1 equivalent) in DMF and stir at room temperature overnight. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield the ether-linked intermediate.

-

Deprotection of the Tert-butyl Ester: Dissolve the ether-linked intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Once complete, remove the solvent and TFA under reduced pressure to obtain the free carboxylic acid.

-

Amide Coupling with Ligand-NH₂: Dissolve the deprotected carboxylic acid (1 equivalent), Ligand-NH₂ (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the reaction at room temperature overnight. Dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography or preparative HPLC to obtain the final PROTAC molecule.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and chemical biology. Its bifunctional nature, with a reactive hydroxyl group and a protected carboxylic acid, allows for its use as a flexible linker in the construction of PROTACs and other targeted therapies. The straightforward, albeit not widely published, synthesis and the predictable reactivity of its functional groups make it an attractive tool for medicinal chemists. Further exploration of its applications in novel molecular architectures is anticipated to continue to grow.

References

- 1. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 86013-78-7 | BroadPharm [broadpharm.com]

- 4. This compound | Aliphatic Linkers | Ambeed.com [ambeed.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Tert-butyl 7-hydroxyheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-hydroxyheptanoate is a bifunctional organic molecule containing a hydroxyl group and a tert-butyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where the hydroxyl group can be further functionalized and the tert-butyl ester serves as a protecting group for the carboxylic acid. An understanding of its physical properties is crucial for its effective use in research and development, including reaction setup, purification, and formulation. This guide provides a summary of the known physical properties of this compound and details the experimental protocols for determining its key physical characteristics.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | [3][4] |

| Molecular Weight | 202.29 g/mol | [3] |

| CAS Number | 86013-78-7 | [3][4] |

| Physical Form | Liquid | [1][2][3] |

| Appearance | Colorless to light yellow | [1][2] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Refractive Index | Not Available | |

| Solubility | Soluble in DMSO |

Experimental Protocols for Physical Property Determination

Due to the limited availability of experimental data for this compound, the following section details standard laboratory protocols for the determination of its key physical properties.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be used for identification and assessment of purity. For a high-boiling liquid like this compound, several methods can be employed.

1. Distillation Method:

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and also serves as a final purification step.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The flask is heated gently.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

The temperature is recorded when the liquid is distilling at a steady rate and the temperature on the thermometer is constant. This constant temperature is the boiling point of the liquid.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Reflux Method:

This method is useful when the amount of substance is limited.

-

Apparatus: A round-bottom flask equipped with a condenser placed in a vertical position and a thermometer.

-

Procedure:

-

The liquid is placed in the round-bottom flask with a boiling chip.

-

The condenser is attached vertically, and cooling water is circulated through it.

-

The thermometer is inserted through the condenser, with the bulb positioned in the vapor phase above the boiling liquid.

-

The flask is heated to bring the liquid to a boil. The vapor will condense and return to the flask.

-

The stable temperature reading on the thermometer is the boiling point.

-

3. Thiele Tube Method (Microscale):

This method is ideal for very small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The sealed capillary tube is placed, open end down, into the test tube.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

1. Pycnometer Method:

This is a highly accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that overflows is carefully wiped away.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

2. Gravimetric Buoyancy Method (Archimedes' Principle):

This method involves weighing a solid of known volume and density in the liquid of unknown density.

-

Apparatus: A balance with a hook for suspending a plummet, a plummet of known volume and density (e.g., a glass sinker), and a beaker containing the liquid.

-

Procedure:

-

The plummet is weighed in air.

-

The plummet is then submerged in the liquid, and its apparent weight is measured.

-

The difference in weight is the buoyant force, which is equal to the weight of the displaced liquid.

-

The volume of the displaced liquid is equal to the volume of the plummet.

-

The density of the liquid is calculated by dividing the mass of the displaced liquid by the volume of the plummet.

-

3. Oscillating U-tube Densitometer:

This is a modern, rapid, and accurate method.

-

Apparatus: An electronic densitometer with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated with a reference standard of known density (e.g., dry air and pure water).

-

A small sample of the liquid is injected into the U-tube.

-

The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the liquid.

-

The density is displayed digitally by the instrument.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid compound such as this compound.

Caption: A logical workflow for the characterization of a liquid compound.

References

Technical Guide: Properties of Tert-butyl 7-hydroxyheptanoate

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data and methodologies concerning the molecular properties of tert-butyl 7-hydroxyheptanoate, a versatile linker molecule utilized in chemical synthesis. The compound features a terminal hydroxyl group, available for further derivatization, and a t-butyl ester protecting group, which can be removed under acidic conditions.[1][2][3]

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations in reaction planning, analytical characterization, and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | [1][2] |

| Molecular Weight | 202.29 g/mol | [1][4][5] |

| CAS Number | 86013-78-7 | [1][2][4] |

Experimental Protocols: Determination of Molecular Properties

The determination of the molecular formula and weight for a well-defined chemical entity like this compound follows a standardized theoretical and experimental validation protocol.

2.1 Determination of Molecular Formula

The molecular formula, C₁₁H₂₂O₃, is determined by first elucidating the compound's two-dimensional structure. This is typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which identifies the connectivity and chemical environment of all atoms. Once the structure is confirmed, the molecular formula is derived by systematically counting the number of atoms of each element (carbon, hydrogen, and oxygen) present in a single molecule.

2.2 Calculation of Molecular Weight

The molecular weight (MW) is a calculated value derived directly from the molecular formula. The calculation is performed by summing the atomic weights of all constituent atoms. The standard protocol is as follows:

-

Identify Atomic Weights: Use the standard atomic weights for each element from the periodic table (approximately C = 12.011 u, H = 1.008 u, O = 15.999 u).

-

Summation: Multiply the count of each element by its atomic weight and sum the results.

-

MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of O atoms × AW of O)

-

MW = (11 × 12.011) + (22 × 1.008) + (3 × 15.999)

-

MW ≈ 132.121 + 22.176 + 47.997 ≈ 202.294 g/mol

-

This theoretical value is commonly confirmed experimentally using mass spectrometry, which measures the mass-to-charge ratio of the ionized molecule, providing a highly accurate experimental mass that validates the compound's identity and purity.

Visualization of Properties

The logical relationship between the compound's name, its structure, and its derived molecular properties is illustrated in the following diagram.

Caption: Logical workflow from compound name to molecular weight.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Tert-butyl 7-hydroxyheptanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7-hydroxyheptanoate. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in synthetic organic chemistry and drug discovery.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous functional groups.

| Proton Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ha (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | - |

| Hb (-CH₂-COO-) | ~2.20 | Triplet (t) | 2H | ~7.4 |

| Hc (-CH₂-CH₂-COO-) | ~1.60 | Quintet | 2H | ~7.5 |

| Hd , He , Hf (-(CH₂)₃-) | ~1.30-1.40 | Multiplet (m) | 6H | - |

| Hg (-CH₂-OH) | ~3.64 | Triplet (t) | 2H | ~6.6 |

| Hh (-OH) | Variable | Singlet (s, broad) | 1H | - |

Structural Diagram and Peak Assignments

The following diagram illustrates the molecular structure of this compound with each unique proton environment labeled to correspond with the data in the table above.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and its residual peak at ~7.26 ppm typically does not interfere with the signals of the analyte.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Locking: Place the NMR tube in the spectrometer's probe. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks. This is often an automated process.

-

Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal-to-noise.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

-

Temperature: The experiment is typically run at a constant temperature, often 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for ¹H NMR spectrum analysis.

This comprehensive guide provides the necessary information for the proficient analysis of the ¹H NMR spectrum of this compound, facilitating its use in research and development.

In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 7-hydroxyheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry data and analytical protocols for tert-butyl 7-hydroxyheptanoate. This information is critical for researchers utilizing this molecule in various applications, including as a linker in drug development, and require its accurate identification and characterization.

Predicted Mass Spectrum Data

Due to the absence of a publicly available experimental mass spectrum for this compound, the following data is predicted based on established fragmentation principles for aliphatic esters and alcohols. The molecular weight of this compound (C₁₁H₂₂O₃) is 202.29 g/mol . Under electron ionization (EI), the molecular ion [M]⁺• is expected at m/z 202.

The primary fragmentation pathways for esters involve cleavage at the C-O bond and rearrangements, while alcohols typically undergo α-cleavage and dehydration. For tert-butyl esters specifically, a prominent fragmentation is the loss of isobutylene.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway |

| 202 | [M]⁺• | [C₁₁H₂₂O₃]⁺• | Molecular Ion |

| 187 | [M - CH₃]⁺ | [C₁₀H₁₉O₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 147 | [M - C₄H₇]⁺ | [C₇H₁₅O₃]⁺ | Cleavage of the tert-butyl group. |

| 146 | [M - C₄H₈]⁺• | [C₇H₁₄O₃]⁺• | McLafferty rearrangement with loss of isobutylene. |

| 129 | [M - C₄H₉O]⁺ | [C₇H₁₃O₂]⁺ | Cleavage of the tert-butoxy (B1229062) group. |

| 115 | [C₇H₁₁O]⁺ | Further fragmentation of the heptanoate (B1214049) chain. | |

| 101 | [C₅H₉O₂]⁺ | α-cleavage at the ester carbonyl group. | |

| 83 | [C₆H₁₁]⁺ | Loss of water and subsequent fragmentation of the hydrocarbon chain. | |

| 57 | [C₄H₉]⁺ | [tert-butyl cation] | Formation of the stable tert-butyl cation. |

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

a. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL in the same solvent.

-

If derivatization of the hydroxyl group is desired to improve volatility and chromatographic behavior, react the sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes.

b. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI-MS is useful for analyzing the molecular weight of polar molecules and can be coupled with liquid chromatography (LC-MS).

a. Sample Preparation:

-

Dissolve the sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and methanol or acetonitrile (typically 50:50 v/v) containing 0.1% formic acid to promote protonation ([M+H]⁺).

b. ESI-MS Instrumentation and Conditions:

-

Mass Spectrometer: Waters SYNAPT G2-Si or equivalent high-resolution mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow (Nitrogen): 600 L/hr.

-

Mass Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

An In-depth Technical Guide to the Solubility of Tert-butyl 7-hydroxyheptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-hydroxyheptanoate, a key intermediate in various synthetic applications, including drug development. This document details its solubility in organic solvents, presents experimental protocols for solubility determination, and illustrates a typical synthetic workflow.

Core Concepts: Solubility of Esters

The solubility of an ester like this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a polar hydroxyl (-OH) group and a carboxyl group within the ester, and a nonpolar hydrocarbon chain and a bulky tert-butyl group. This amphipathic nature dictates its solubility in various organic solvents. Generally, esters are soluble in a wide range of organic solvents. The presence of the hydroxyl group can enhance solubility in more polar solvents through hydrogen bonding.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, a key data point has been reported:

| Solvent | Chemical Formula | Solubility | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Not Specified |

Further experimental determination is necessary to establish a comprehensive solubility profile in other common organic solvents. Based on the structure of this compound, it is anticipated to be soluble in a range of polar and non-polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), and esters (ethyl acetate).

Experimental Protocol: Determination of Equilibrium Solubility

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the collected supernatant through a chemically inert syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using HPLC.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.

-

-

Data Reporting: Report the solubility as the determined concentration (e.g., in mg/mL or mol/L) at the specified temperature.

Synthesis of this compound: A Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the protection of a diol followed by selective deprotection and esterification. The following diagram illustrates a generalized workflow for its synthesis.

Logical Relationship for Solubility Determination

The process of determining the solubility of this compound follows a logical sequence of steps, from preparation to final analysis.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data is currently sparse, the provided experimental protocol offers a clear path for its determination. The illustrated synthetic workflow provides context for its production. Further research is encouraged to expand the quantitative solubility database for this versatile compound.

References

A Comprehensive Guide to the Storage of Tert-butyl 7-hydroxyheptanoate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the optimal storage conditions for tert-butyl 7-hydroxyheptanoate, a key linker molecule utilized in chemical synthesis and drug development. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and overall integrity, ensuring the reliability and reproducibility of experimental outcomes.

Optimal Storage Conditions and Stability

This compound requires specific storage conditions to prevent degradation and maintain its chemical properties over time. The primary factors influencing its stability are temperature, moisture, and light. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the tert-butyl ester group.

Multiple suppliers recommend storing this compound in its pure form at -20°C for long-term storage.[1][2] For shorter durations, storage at 2-8°C is also acceptable.[3][4][5] When dissolved in a solvent, the recommended storage temperature is significantly lower to preserve stability.

The following table summarizes the recommended storage conditions and expected stability periods based on available data.

| Form | Storage Temperature | Duration |

| Pure | -20°C | 3 years |

| Pure | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Data compiled from supplier information.[1]

Handling and Precautionary Measures

Proper handling procedures are essential to prevent contamination and degradation of this compound.

-

Hygroscopic Nature : Due to its hygroscopic properties, the compound should be handled in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[1]

-

Container : Store the compound in a tightly sealed container to prevent moisture ingress.

-

Incompatible Materials : Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze the hydrolysis of the ester or oxidation of the hydroxyl group.

-

Safety : Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4][6]

Consequences of Improper Storage

The logical relationship between storage conditions and the integrity of this compound is illustrated in the diagram below. Proper storage ensures the compound remains stable and suitable for research applications, while improper conditions can lead to degradation, compromising experimental results.

Caption: Logical flow of storage conditions impacting compound stability.

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol can be adapted to assess its stability under various conditions. The following outlines a typical experimental workflow.

To evaluate the stability of this compound under defined stress conditions (e.g., elevated temperature, humidity, light) over a specified period.

-

This compound (high purity reference standard)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

pH buffers

-

Forced-stability chamber/oven

-

Photostability chamber

-

Desiccator with a saturated salt solution for humidity control

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Initial Analysis (T=0):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Develop and validate an HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column is often a good starting point.

-

Perform an initial analysis of the reference standard to determine its initial purity and retention time.

-

-

Sample Preparation for Stability Studies:

-

Accurately weigh samples of this compound into vials for each stress condition.

-

For solution stability, dissolve the compound in relevant solvents at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Place samples in a stability chamber at an elevated temperature (e.g., 40°C, 60°C).

-

Humidity Stress: Place samples in a desiccator with a controlled humidity level (e.g., 75% RH) at a specific temperature.

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

Acid/Base Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and/or elevated temperature.

-

Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability).

-

-

Analysis:

-

At each time point, prepare the stressed samples for HPLC analysis.

-

Analyze the samples by the validated HPLC method.

-

Quantify the amount of remaining this compound and any new peaks (degradants) that appear in the chromatogram.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition and time point.

-

Determine the degradation pathway if possible by identifying the structure of the degradation products (e.g., using LC-MS).

-

The workflow for this generalized stability testing protocol is depicted in the diagram below.

Caption: Generalized workflow for stability assessment.

References

Technical Guide to tert-Butyl 7-Hydroxyheptanoate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data, handling protocols, and relevant chemical properties of tert-butyl 7-hydroxyheptanoate. The information is intended to support its safe and effective use in research and development, particularly in its role as a versatile linker molecule in the synthesis of complex chemical entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is an aliphatic linker molecule characterized by a hydroxyl group and a tert-butyl ester. This bifunctional nature allows for sequential or orthogonal chemical modifications. The terminal hydroxyl group serves as a handle for derivatization or conjugation, while the tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₂O₃ | BroadPharm, Sigma-Aldrich[2] |

| Molecular Weight | 202.29 g/mol | Sigma-Aldrich |

| CAS Number | 86013-78-7 | BroadPharm, Sigma-Aldrich[2] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | Data not available | BLD Pharm[3] |

| Melting Point | Not applicable | Sigma-Aldrich |

| Density | Data not available | |

| Solubility | Data not available | |

| Purity | Typically ≥95% | Sigma-Aldrich |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich | |

| Signal Word | Warning | Sigma-Aldrich | |

| Hazard Statements | H315 | Causes skin irritation. | Sigma-Aldrich |

| H319 | Causes serious eye irritation. | Sigma-Aldrich | |

| H335 | May cause respiratory irritation. | Sigma-Aldrich | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | BLD Pharm[3] |

| P264 | Wash skin thoroughly after handling. | BLD Pharm[3] | |

| P280 | Wear protective gloves/eye protection/face protection. | BLD Pharm[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | BLD Pharm[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | BLD Pharm[3] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | BLD Pharm[3] |

Table 3: Toxicological Data

| Test | Result |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Table 4: Handling and Storage Recommendations

| Parameter | Recommendation | Source |

| Storage Temperature | Recommended: 2-8°C or -20°C for long-term storage. | Sigma-Aldrich, BroadPharm[1] |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place. | BLD Pharm[3] |

| Incompatible Materials | Strong oxidizing agents. | |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | BLD Pharm[3] |

Experimental Protocols and Applications

This compound is primarily used as a linker in organic synthesis. The following is a generalized experimental protocol for its use.

General Protocol for Amide Coupling using the Carboxylic Acid Moiety (Post-Deprotection)

-

Deprotection of the tert-Butyl Ester:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield 7-hydroxyheptanoic acid.

-

-

Amide Bond Formation:

-

Dissolve the resulting 7-hydroxyheptanoic acid in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Add an amine, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and purify the desired amide product, typically by column chromatography.

-

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for Safe Handling and Emergency Response for this compound.

References

Commercial Sourcing and Synthesis of Tert-butyl 7-hydroxyheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a representative synthesis protocol for Tert-butyl 7-hydroxyheptanoate (CAS No: 86013-78-7). This bifunctional linker, featuring a terminal hydroxyl group and a tert-butyl protected carboxyl group, is utilized in the synthesis of more complex molecules, including PROTACs and other chemical probes. The information herein is intended to assist researchers in sourcing this reagent and understanding its preparation.

Chemical Properties and Identification

| Parameter | Value | Reference |

| CAS Number | 86013-78-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₂O₃ | [1][3][5] |

| Molecular Weight | 202.29 g/mol | [3][5] |

| IUPAC Name | This compound | [2][6] |

| InChI Key | PKTFZBMGJHDRNG-UHFFFAOYSA-N | [2][4][6] |

| Physical Form | Liquid | [2][6] |

Commercial Supplier Overview

This compound is available from several commercial suppliers, catering to research and development quantities. Purity levels are typically ≥95%. The following table summarizes key information from a selection of vendors. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product/Catalog No. | Purity | Available Quantities | Storage Temp. |

| BroadPharm | BP-28093 | >95% (Inquire for GMP) | 1g, 2g, 5g, Custom | -20°C[1] |

| MedchemExpress | HY-W015303 | >98% | 100mg, 250mg | (Not Specified) |

| ChemScene | CS-0527208 | 95% | (Inquire) | 4°C[2] |

| BLD Pharm | BD111559 | ≥95% | (Inquire) | 2-8°C[3] |

| Ambeed | ambh97f04574 | 98% | (Inquire) | 2-8°C[6] |

Procurement Workflow for Research Chemicals

The process of acquiring a chemical reagent like this compound for a research project involves several logical steps, from initial identification to final documentation. The following diagram illustrates a typical procurement workflow.

Representative Synthesis Protocol

While commercial suppliers provide direct access to this compound, understanding its synthesis can be valuable for custom applications or scaled-up needs. A common method for preparing tert-butyl esters is the direct esterification of the corresponding carboxylic acid with tert-butyl alcohol. The following represents a general, literature-informed protocol for this transformation.

Reaction: 7-hydroxyheptanoic acid + tert-butanol (B103910) → this compound

Materials:

-

7-hydroxyheptanoic acid

-

tert-Butanol (in excess, serves as reactant and solvent)

-

Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-hydroxyheptanoic acid (1.0 eq), a catalytic amount of DMAP (e.g., 0.1 eq), and anhydrous DCM.

-

Reagent Addition: Add excess tert-butanol (e.g., 3-5 eq) to the stirred solution. Cool the mixture to 0°C in an ice bath.

-

Coupling: In a separate flask, dissolve DCC (e.g., 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate (dicyclohexylurea, DCU) will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient, to yield the pure this compound.

The following diagram illustrates the key stages of this synthesis workflow.

References

- 1. 4.1. Synthesis of Tert–Butyl (2S,4S)–4–(((E)–N,N’–Bis(Tert–Butoxycarbonyl)–1H–Pyrazole–1–Carboximidamido)Methyl)–2–((Tert–Butoxycarbonyl)Amino)–7–Hydroxyheptanoate (4) [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP2614057B1 - Salts of 7-amino-3,5-dihydroxyheptanoic acid esters - Google Patents [patents.google.com]

Methodological & Application

Application of Tert-butyl 7-hydroxyheptanoate in Prostaglandin Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. A key challenge in the synthesis of these complex molecules is the stereocontrolled construction of their two side chains, commonly referred to as the alpha (α) and omega (ω) chains. Tert-butyl 7-hydroxyheptanoate serves as a valuable building block for the introduction of the seven-carbon α-chain. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the synthesis, while the terminal hydroxyl group provides a handle for conversion into a reactive species suitable for coupling with the prostaglandin (B15479496) core.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of prostaglandins, focusing on its conversion to a phosphonium (B103445) salt and subsequent use in the Wittig reaction to append the α-chain.

Synthetic Strategy Overview

The overall strategy involves a two-step sequence:

-

Synthesis of the Phosphonium Salt: The hydroxyl group of this compound is first converted to a good leaving group, typically a bromide, to facilitate nucleophilic substitution by triphenylphosphine (B44618). This results in the formation of the corresponding phosphonium salt, (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide.

-

Wittig Reaction: The synthesized phosphonium salt is then deprotonated with a strong base to generate the corresponding phosphorus ylide. This ylide subsequently reacts with a suitable aldehyde, typically a derivative of the Corey lactone, which contains the prostaglandin core and the ω-chain, to form the desired carbon-carbon double bond of the α-chain.

Figure 1: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide

This protocol outlines the conversion of this compound to the corresponding phosphonium salt. The first step, bromination of the alcohol, is a standard procedure that can be achieved using various reagents (e.g., PBr₃, CBr₄/PPh₃). The subsequent reaction with triphenylphosphine affords the desired phosphonium salt.

Materials:

-

tert-butyl 7-bromoheptanoate

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (B52724) (anhydrous)

-

Toluene (B28343) (anhydrous)

Procedure:

-

A solution of tert-butyl 7-bromoheptanoate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile or toluene is prepared.

-

The reaction mixture is heated to reflux and stirred for 18-24 hours.

-

The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold diethyl ether and dried under vacuum to yield (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide as a white solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| tert-butyl 7-bromoheptanoate | 265.19 | 1.0 | - | - |

| Triphenylphosphine | 262.29 | 1.1 | - | - |

| (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide | 527.48 | - | 85-95 | [1] |

Table 1: Reagents and typical yield for phosphonium salt synthesis.

Protocol 2: Wittig Reaction for α-Chain Installation

This protocol describes the Wittig olefination of a Corey lactol derivative with the ylide generated from (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide. The Corey lactol derivative already contains the cyclopentane (B165970) core and the ω-chain of the target prostaglandin.

Materials:

-

(6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Corey lactol derivative (e.g., with a protected hydroxyl group)

Procedure:

-

To a stirred suspension of (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide (1.5-2.0 eq) in anhydrous THF at 0 °C, a solution of potassium tert-butoxide (1.5-2.0 eq) in THF is added dropwise.

-

The resulting orange-red solution of the ylide is stirred at room temperature for 1 hour.

-

The reaction mixture is cooled to -78 °C, and a solution of the Corey lactol derivative (1.0 eq) in THF is added slowly.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the prostaglandin analogue with the complete α-chain.

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Phosphonium Salt & Corey Lactol | t-BuOK | THF | -78 to RT | 3-5 | 60-80 | [2] |

| Phosphonium Salt & Corey Lactol | NaHMDS | DMSO | RT | 2-4 | 70-85 | [2] |

Table 2: Reaction conditions and typical yields for the Wittig reaction.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a coordinated series of steps involving the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine oxide as a byproduct.

Figure 2: Mechanism of the Wittig reaction.

Conclusion

This compound is a versatile and readily available starting material for the synthesis of the α-chain of prostaglandins. The protocols provided herein offer a reliable pathway for its conversion to the corresponding phosphonium salt and its subsequent use in the Wittig reaction. The tert-butyl ester provides effective protection of the carboxylic acid, allowing for a clean and efficient olefination reaction. The yields for both the phosphonium salt formation and the Wittig reaction are generally good, making this a practical approach for the synthesis of a wide variety of prostaglandin analogues in a research and drug development setting.

References

Application Notes and Protocols for the Synthesis of PROTACs with Tert-butyl 7-hydroxyheptanoate Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

Alkyl chains are a common and effective class of linkers, offering synthetic tractability and the ability to systematically vary length to optimize PROTAC performance. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a seven-carbon alkyl linker derived from tert-butyl 7-hydroxyheptanoate. As a representative example, we describe the synthesis of a PROTAC targeting the BRD4 protein using the well-characterized warhead (+)-JQ1 and the CRBN E3 ligase ligand, pomalidomide (B1683931).

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The overall experimental workflow for the synthesis and evaluation of a PROTAC is a multi-step process that begins with the synthesis of the individual components and culminates in the biological assessment of the final molecule.

Experimental Protocols

This section provides a detailed, multi-part protocol for the synthesis of a BRD4-targeting PROTAC with a C7 alkyl linker derived from this compound.

Part 1: Synthesis of a Bifunctional C7 Linker Intermediate

This protocol describes the conversion of this compound into a versatile linker with an amine and a carboxylic acid, with appropriate protecting groups for sequential coupling.

Step 1a: Mesylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 1b: Azide (B81097) Substitution

-

Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.2 M).

-

Add sodium azide (1.5 eq) and stir the mixture at 60 °C overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain tert-butyl 7-azidoheptanoate.

Step 1c: Staudinger Reduction to the Amine

-

Dissolve tert-butyl 7-azidoheptanoate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 0.1 M).

-

Add triphenylphosphine (B44618) (1.2 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 7-aminoheptanoate.

Step 1d: Boc Protection of the Amine

-

Dissolve tert-butyl 7-aminoheptanoate (1.0 eq) in DCM (0.2 M).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify by flash column chromatography to obtain tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate.

Step 1e: Selective Deprotection of the Tert-butyl Ester

-

Dissolve tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude 7-((tert-butoxycarbonyl)amino)heptanoic acid, which can be used directly in the next coupling step.

Part 2: Synthesis of the PROTAC

This protocol outlines the sequential coupling of the linker to pomalidomide and then to (+)-JQ1.

Step 2a: Amide Coupling of the Linker to Pomalidomide

-

Dissolve the crude 7-((tert-butoxycarbonyl)amino)heptanoic acid (1.0 eq) from Step 1e in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add pomalidomide-amine (commercially available or synthesized) (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the Boc-protected linker-pomalidomide conjugate.

Step 2b: Boc Deprotection

-

Dissolve the Boc-protected linker-pomalidomide conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).

-

Stir at room temperature for 1-2 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to yield the crude amine-linker-pomalidomide, which is used directly in the next step.

Step 2c: Final Amide Coupling to (+)-JQ1-carboxylic acid

-

Dissolve (+)-JQ1-carboxylic acid (commercially available or synthesized) (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the crude amine-linker-pomalidomide from Step 2b in anhydrous DMF.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following tables provide representative data for BRD4-targeting PROTACs with alkyl linkers of similar length to the one synthesized in this protocol.

Table 1: Representative Degradation Efficiency of BRD4-targeting PROTACs with Alkyl Linkers

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | CRBN | Burkitt's Lymphoma (BL) | < 1 | > 95 | [1] |

| PROTAC 4 | CRBN | MV-4-11 | 0.0083 | > 95 | [1] |

| ARV-771 | VHL | 22Rv1 | < 5 | Not Reported | [2] |

| MZ1 | VHL | H661 | 8 | > 90 | [2] |

| ARV-825 | CRBN | 22RV1 | 0.57 | Not Reported | [2] |

Table 2: Expected Yields for the Synthesis of the JQ1-C7-Pomalidomide PROTAC

| Step | Product | Expected Yield (%) |

| 1a-1e | 7-((tert-butoxycarbonyl)amino)heptanoic acid | 50-60 (over 5 steps) |

| 2a | Boc-protected linker-pomalidomide conjugate | 60-70 |

| 2b | Amine-linker-pomalidomide | Quantitative (crude) |

| 2c | Final PROTAC (JQ1-C7-Pomalidomide) | 30-40 |

Methodologies for Key Experiments

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[3]

-

Cell Culture and Treatment: Seed cells of interest (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-